Canophyllal
Overview
Description
Canophyllal is a naturally occurring pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₂. It was originally isolated from the leaves of Syzygium formosanum and is also found in other plants such as Calophyllum inophyllum . This compound is known for its diverse biological activities, including antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Canophyllal can be synthesized through various chemical reactions involving triterpene alcohols as starting materials. The synthetic route typically involves a series of reactions such as oxidation and esterification to obtain the target product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Calophyllum inophyllum are rich in triterpenoids, and extraction methods such as maceration, Soxhlet extraction, and supercritical fluid extraction are commonly used . These methods help in isolating this compound in its pure form for further applications.
Chemical Reactions Analysis
Types of Reactions: Canophyllal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxo-derivatives, alcohols, and substituted triterpenoids .
Scientific Research Applications
Canophyllal has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the production of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of Canophyllal involves its interaction with various molecular targets and pathways:
Antibacterial Activity: this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Canophyllal is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Friedelane: A parent hydride of this compound with similar antibacterial properties.
Xanthones: Known for their anti-inflammatory and antioxidant activities
Biological Activity
Canophyllal, a triterpene compound isolated from the plant Commiphora opobalsamum, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Profile
This compound is part of a group of compounds known as triterpenes, which are characterized by their complex structures and significant biological activities. The chemical structure of this compound contributes to its various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the phytochemical constituents of Commiphora opobalsamum found that extracts containing this compound demonstrated moderate activity against several pathogenic bacteria and fungi.
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 12 |
Pseudomonas aeruginosa | 10 |
Escherichia coli | 9 |
Candida albicans | 11 |
The ethyl acetate extract containing this compound showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by these pathogens .
Anti-inflammatory Properties
This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies reported that extracts from Commiphora opobalsamum inhibited COX-2 activity at concentrations as low as 5 µg/mL, indicating significant anti-inflammatory potential .
Case Study: In Vivo Anti-inflammatory Effects
A case study involving animal models demonstrated that administration of this compound led to a reduction in edema induced by carrageenan, highlighting its efficacy in managing inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. In one study, the DPPH radical scavenging assay revealed that this compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.
Assay Type | IC50 Value (mg/mL) |
---|---|
DPPH Scavenging | 0.45 |
Trolox Equivalent Activity | Comparable to 0.50 |
These findings suggest that this compound can mitigate oxidative stress, which is implicated in various chronic diseases .
Anticancer Activity
This compound's potential anticancer effects have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines. For instance, extracts from Commiphora opobalsamum were found to have cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Research Findings
Properties
IUPAC Name |
(4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNCDHSZVITNY-TWWFCBCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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